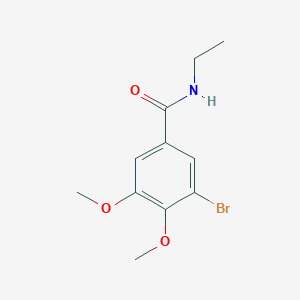

3-bromo-N-ethyl-4,5-dimethoxybenzamide

Description

3-Bromo-N-ethyl-4,5-dimethoxybenzamide is a substituted benzamide derivative featuring a bromine atom at the C3 position, an ethylamide group at the N-position, and methoxy groups at C4 and C5. Its molecular formula is C₁₁H₁₃BrNO₃, with a molecular weight of 287.14 g/mol.

Properties

IUPAC Name |

3-bromo-N-ethyl-4,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-4-13-11(14)7-5-8(12)10(16-3)9(6-7)15-2/h5-6H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXZCXAPWQIXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C(=C1)Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethyl-4,5-dimethoxybenzamide typically involves the following steps:

Bromination: The starting material, 4,5-dimethoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.

Amidation: The brominated product is then reacted with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-4,5-dimethoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reactions and reagents used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

3-Bromo-N-ethyl-4,5-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-4,5-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-bromo-N-ethyl-4,5-dimethoxybenzamide and related benzamide derivatives:

Impact of Substituents on Properties

Bromine vs.

Amide Group Variations :

- The ethylamide group in the target compound balances lipophilicity and steric effects. Longer alkyl chains (e.g., butyl in ) increase hydrophobicity, which may improve membrane permeability but reduce solubility .

- Aromatic amides (e.g., cinnamamido in ) introduce conjugated systems, enhancing UV absorption and enabling applications in photodynamic therapy .

Methoxy Group Positioning :

Physicochemical Properties

- Ethylamide vs. benzylamide : Ethyl groups may improve metabolic stability over benzyl groups, which are prone to oxidative degradation .

Q & A

Q. What synthetic routes are commonly employed for 3-bromo-N-ethyl-4,5-dimethoxybenzamide, and how is purity optimized?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative (e.g., 4,5-dimethoxybenzoic acid) followed by amide coupling with ethylamine. For example, bromination using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions is common . Purification often employs recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2 equivalents of brominating agent) minimizes side products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include methoxy groups (δ ~3.8–3.9 ppm), ethylamide protons (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂), and aromatic protons (δ ~7.0–7.5 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 302 (C₁₁H₁₄BrNO₃⁺) with isotopic patterns confirming bromine .

- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. How can researchers validate the absence of regioisomeric impurities in the final product?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (gradient: 40–80% acetonitrile/water) to separate regioisomers. Compare retention times with authentic standards or simulate fragmentation patterns via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for substituted benzamides?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers in amides) or solvent-induced shifts. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals .

- Variable Temperature NMR : Reduces line broadening caused by slow conformational exchange .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .

Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?

- Methodological Answer : Single crystals are grown via slow evaporation from ethanol. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL reveals:

- Bond Lengths : C-Br (~1.89 Å), C-O (methoxy: ~1.43 Å) .

- Torsion Angles : Amide plane orientation relative to the aromatic ring .

- Packing Interactions : Halogen bonding (Br···O) stabilizes the crystal lattice .

Q. What experimental design considerations are critical for optimizing palladium-catalyzed cross-coupling reactions with this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings .

- Solvent/Base Optimization : Use DMF or THF with K₂CO₃ to balance reactivity and solubility .

- Monitoring Side Reactions : GC-MS tracks debromination or amide hydrolysis byproducts .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in mass spectrometry and elemental analysis data?

- Methodological Answer :

- Calibration Checks : Verify instrument calibration using certified standards (e.g., NaTFA).

- Combined Techniques : Pair HRMS with CHNS analysis to reconcile mass and elemental composition .

- Degradation Analysis : Test for hygroscopicity or thermal decomposition via TGA/DSC .

Q. What computational tools assist in predicting reaction pathways for brominated benzamide derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for bromination or amide coupling .

- Retrosynthetic Analysis : Tools like ICSynth (Elsevier) propose viable routes using known benzamide reaction databases .

Tables for Key Data

Q. Table 1: Synthetic Conditions for Bromination

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ (1.2 eq) | Acetic Acid | 80 | 75 | |

| NBS (1.5 eq) | CCl₄ | 60 | 82 |

Q. Table 2: NMR Chemical Shifts (δ, ppm)

| Proton | 1H δ | 13C δ |

|---|---|---|

| OCH₃ | 3.85 | 56.2 |

| N-CH₂CH₃ | 1.21 (t) | 14.5 |

| Aromatic C-Br | - | 122.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.